molecular formula C31H44B2O4 B1587604 9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester CAS No. 250597-29-6

9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

Cat. No. B1587604
M. Wt: 502.3 g/mol
InChI Key: SHZXKQJLRLVYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, commonly referred to as DHFBP-D, is a novel boron-containing compound with a variety of potential uses in scientific research. It is a derivative of 9,9-dihexylfluorene-2,7-diboronic acid, which is a boronic acid that has been studied for its potential applications in organic synthesis, drug delivery, and medical imaging. DHFBP-D has been found to be a useful reagent in a variety of laboratory experiments, and its unique structure and properties make it an attractive option for a variety of scientific research applications.

Scientific Research Applications

Polymer Synthesis and Characteristics

  • Synthesis of Conjugated Copolymers : This compound is used in the synthesis of conjugated copolymers featuring benzo[f]isoindole-1,3-dione and diketopyrrolopyrrole units, contributing to polymers with specific optical and photovoltaic properties (Li, Qian, & Wang, 2013).

  • Dual Dopable Polymer Systems : The compound is integral in synthesizing poly(2-alkylbenzimidazole-alt-9,9-dihexylfluorene)s, which are dual dopable polymer systems, demonstrating the ability to alter the electronic properties through chemical treatment (Harris, Mallet, Mueller, Fischer, & Carter, 2014).

  • Fluorescent Conjugated Polymers for Bisphenol Detection : Utilized in creating fluorescent conjugated polymers for detecting common bisphenols, highlighting its application in environmental monitoring and safety (Jones, Vallee, & Levine, 2018).

Advanced Materials and Nanotechnology

properties

IUPAC Name

2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-dihexylfluoren-2-yl]-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44B2O4/c1-3-5-7-9-17-31(18-10-8-6-4-2)29-23-25(32-34-19-11-20-35-32)13-15-27(29)28-16-14-26(24-30(28)31)33-36-21-12-22-37-33/h13-16,23-24H,3-12,17-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZXKQJLRLVYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C=C(C=C4)B5OCCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393958
Record name 9,9-Dihexylfluorene-2,7-bis(trimethyleneborate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

CAS RN

250597-29-6
Record name 9,9-Dihexylfluorene-2,7-bis(trimethyleneborate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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